(6R)-6-hydroxy-5,6,7,7a-tetrahydropyrrolo[1,2-c]imidazole-1,3-dione
(6R)-6-hydroxy-5,6,7,7a-tetrahydropyrrolo[1,2-c]imidazole-1,3-dione
Brand Name:
Vulcanchem
CAS No.:
198084-54-7
VCID:
VC21284002
InChI:
InChI=1S/C6H8N2O3/c9-3-1-4-5(10)7-6(11)8(4)2-3/h3-4,9H,1-2H2,(H,7,10,11)/t3-,4?/m1/s1
SMILES:
C1C(CN2C1C(=O)NC2=O)O
Molecular Formula:
C6H8N2O3
Molecular Weight:
156.14 g/mol
(6R)-6-hydroxy-5,6,7,7a-tetrahydropyrrolo[1,2-c]imidazole-1,3-dione
CAS No.: 198084-54-7
Cat. No.: VC21284002
Molecular Formula: C6H8N2O3
Molecular Weight: 156.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 198084-54-7 |
|---|---|
| Molecular Formula | C6H8N2O3 |
| Molecular Weight | 156.14 g/mol |
| IUPAC Name | (6R)-6-hydroxy-5,6,7,7a-tetrahydropyrrolo[1,2-c]imidazole-1,3-dione |
| Standard InChI | InChI=1S/C6H8N2O3/c9-3-1-4-5(10)7-6(11)8(4)2-3/h3-4,9H,1-2H2,(H,7,10,11)/t3-,4?/m1/s1 |
| Standard InChI Key | DPDXCIHPUIIYRH-SYPWQXSBSA-N |
| Isomeric SMILES | C1[C@H](CN2C1C(=O)NC2=O)O |
| SMILES | C1C(CN2C1C(=O)NC2=O)O |
| Canonical SMILES | C1C(CN2C1C(=O)NC2=O)O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator